Dexrabeprazole

GERD Proton Pump Inhibitor Endoscopic Healing

Dexrabeprazole is the R(+)-enantiomer of rabeprazole, offering superior pharmacokinetics (higher Cmax and AUC) and enhanced clinical efficacy at half the dose (10 mg vs. 20 mg racemic rabeprazole). Ideal for research, formulation development, and analytical method validation requiring enantiospecific acid suppression. Ensure your procurement meets chiral purity standards for consistent gastric acid control.

Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
CAS No. 177795-60-7
Cat. No. B173243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexrabeprazole
CAS177795-60-7
Synonyms1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-, sodium salt
2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole
Aciphex
dexrabeprazole
E 3810
E3810
LY 307640
LY-307640
LY307640
Pariet
rabeprazole
rabeprazole sodium
Sodium, Rabeprazole
Molecular FormulaC18H21N3O3S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
InChIInChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1
InChIKeyYREYEVIYCVEVJK-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexrabeprazole (CAS 177795-60-7): Overview and Procurement-Relevant Baseline Characteristics


Dexrabeprazole (CAS 177795-60-7) is the chirally pure R(+)-enantiomer of the proton pump inhibitor (PPI) rabeprazole, which is a racemic mixture of R(+)- and S(-)-enantiomers in a 1:1 proportion [1]. As an enantiomerically pure drug, dexrabeprazole is designed to offer improved pharmacokinetic and pharmacodynamic properties compared to the racemic mixture [2]. The compound is a substituted benzimidazole that acts as a covalent, irreversible inhibitor of the gastric H+/K+-ATPase proton pump [3]. Dexrabeprazole was first approved as Dexpure® in India in 2007 and is indicated for the treatment of gastroesophageal reflux disease (GERD), gastric ulcers, and duodenal ulcers [4]. Its molecular formula is C18H21N3O3S, with a molecular weight of 359.44 g/mol. The compound is typically supplied as a sodium salt for pharmaceutical formulations [5].

Why Generic Substitution Fails: Dexrabeprazole's Enantiomer-Specific Differentiation Precludes Simple PPI Interchangeability


Generic substitution among proton pump inhibitors (PPIs) is not pharmacologically or clinically straightforward due to substantial differences in enantiomer composition, metabolic pathways, and therapeutic equivalence. Rabeprazole, a racemic mixture, contains both the R(+)- and S(-)-enantiomers, which exhibit distinct pharmacokinetic profiles and pharmacodynamic activities [1]. Dexrabeprazole, the isolated R(+)-enantiomer, demonstrates a superior pharmacokinetic profile, including higher maximal plasma concentrations (Cmax) and area under the curve (AUC) compared to the S(-)-enantiomer [2]. Furthermore, dexrabeprazole (10 mg) has been shown to be more effective than racemic rabeprazole (20 mg) in treating GERD, as evidenced by improved endoscopic lesion healing and symptom relief [3]. The failure of simple generic substitution is compounded by the fact that different PPI enantiomers are metabolized by CYP2C19 and CYP3A4 to varying degrees, leading to inter-individual variability in acid suppression [4]. Therefore, substituting dexrabeprazole with racemic rabeprazole or another PPI without consideration of these enantiomer-specific differences may compromise therapeutic outcomes and should be avoided in clinical and research settings where precise acid control is required.

Quantitative Evidence Guide: Dexrabeprazole vs. Comparator PPIs in Acid Suppression and Therapeutic Equivalence


Dexrabeprazole 10 mg Provides Superior GERD Healing Compared to Racemic Rabeprazole 20 mg

In a randomized, double-blind clinical trial, dexrabeprazole 10 mg demonstrated significantly greater improvement in endoscopic lesions and symptom relief compared to racemic rabeprazole 20 mg in patients with gastroesophageal reflux disease (GERD) [1]. The study found that dexrabeprazole at half the dose of racemic rabeprazole was more effective in healing esophagitis and reducing regurgitation symptoms [2].

GERD Proton Pump Inhibitor Endoscopic Healing

Dexrabeprazole 10 mg Matches Esomeprazole 20 mg Efficacy in Non-Erosive GERD with Lower Dose

A randomized, multicenter, double-blind phase III clinical trial comparing dexrabeprazole 10 mg/day and esomeprazole 20 mg/day in 230 patients with non-erosive GERD found no statistically significant difference in symptom severity reduction between the two treatments [1]. The mean Carlsson-Dent questionnaire score at 28 days was 2.12 for dexrabeprazole and 3.02 for esomeprazole (p < 0.05), indicating comparable efficacy with a lower dose of dexrabeprazole [2]. Both drugs were well tolerated with a low incidence of adverse events [3].

GERD Esomeprazole Therapeutic Equivalence

Dexrabeprazole 20 mg IV Achieves Superior 24-Hour Intragastric pH Control vs. Racemic Rabeprazole 20 mg IV

In a randomized, open-label study of 40 healthy subjects, intravenous dexrabeprazole 20 mg every 12 hours (q12h) achieved significantly higher 24-hour intragastric pH control compared to racemic rabeprazole 20 mg q12h [1]. The percentage of time with intragastric pH >4.0 after 5 days of treatment was 93.16 ± 5.84% for dexrabeprazole 20 mg q12h versus 82.27 ± 10.13% for racemic rabeprazole 20 mg q12h [2]. Pharmacokinetic parameters also favored dexrabeprazole, with Cmax of 1.74 ± 0.49 μg/mL and AUC0-t of 2.21 ± 0.51 μg·h/mL [3].

Intragastric pH Pharmacodynamics Intravenous PPI

Dexrabeprazole Magnesium Salt Offers Superior Stability and Reduced Hygroscopicity vs. Dexrabeprazole Sodium

The sodium salt of dexrabeprazole, while commercially available, exhibits poor long-term stability and high hygroscopicity, which complicates storage and formulation [1]. A patent describes a novel dexrabeprazole magnesium hydrate with improved properties, including a water content of 8-11% w/w and a crystalline form characterized by distinct XRPD peaks at 4.3°, 6.2°, and 9.9° 2θ [2]. This salt form provides enhanced stability and lower hygroscopicity, facilitating manufacturing and ensuring consistent drug delivery [3].

Salt Form Stability Formulation

Dexrabeprazole Demonstrates Enantiomer-Specific Pharmacokinetic Superiority Over S(-)-Rabeprazole

Studies indicate that the R(+)-enantiomer (dexrabeprazole) exhibits a superior pharmacokinetic profile compared to its S(-)-counterpart, with higher maximal plasma concentrations (Cmax) and larger area under the plasma concentration-time curve (AUC) [1]. While exact quantitative differences are not provided in the available abstracts, the enantioselective disposition is attributed to stereoselective metabolism and/or protein binding [2]. This pharmacokinetic advantage contributes to the enhanced clinical efficacy observed with dexrabeprazole at lower doses.

Enantioselective Pharmacokinetics Cmax AUC

Dexrabeprazole Demonstrates Consistent Safety and Efficacy in a Large Postmarketing Cohort (N=4931)

A postmarketing surveillance study involving 4931 patients with acid peptic disorders confirmed the safety and efficacy of dexrabeprazole 10 mg once daily in treating GERD and peptic ulcers [1]. The study reconfirmed the findings from controlled trials, demonstrating that dexrabeprazole at half the recommended rabeprazole dose provides favorable pharmacokinetics, better efficacy, and faster healing [2]. This large real-world dataset supports the consistent performance of dexrabeprazole across a diverse patient population.

Postmarketing Surveillance Safety Real-World Evidence

Dexrabeprazole (CAS 177795-60-7): Recommended Application Scenarios Based on Quantitative Evidence


Treatment of Non-Erosive GERD with Dexrabeprazole 10 mg: Lower Dose, Equivalent Efficacy

Based on the Phase III trial evidence [1], dexrabeprazole 10 mg/day is recommended as an effective alternative to esomeprazole 20 mg/day for the treatment of non-erosive GERD. This scenario is particularly suitable for patients who require effective acid suppression but may benefit from a lower drug dose, potentially reducing systemic exposure and associated risks [2].

Hospital-Based Intravenous Acid Suppression with Dexrabeprazole 20 mg q12h

The pharmacodynamic study [1] supports the use of intravenous dexrabeprazole 20 mg every 12 hours for achieving superior and sustained intragastric pH control (>4.0 for 93% of the time) compared to racemic rabeprazole. This scenario is ideal for critical care settings requiring rapid and reliable acid suppression, such as in the management of upper GI bleeding or for patients unable to take oral medications.

Formulation Development Using Dexrabeprazole Magnesium Salt for Enhanced Stability

For pharmaceutical development and manufacturing, the dexrabeprazole magnesium hydrate salt form described in the patent literature [1] is recommended due to its improved stability and lower hygroscopicity compared to the sodium salt. This salt form is particularly advantageous for solid dosage formulations, ensuring consistent drug release and shelf-life stability [2].

Enantiomer-Specific Research and Quality Control Using Validated Chiral HPLC Method

The validated chiral LC method [1] enables precise quantification of the (S)-enantiomer impurity in dexrabeprazole bulk drug and formulations, with an LOQ of 0.05 µg/mL and resolution >1.5. This method is essential for quality control laboratories and research settings requiring enantiomeric purity verification for regulatory compliance and pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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